3,4-Dimethyl-9-propylfuro[2,3-f]chromen-7-one
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Overview
Description
Preparation Methods
The synthesis of 3,4-Dimethyl-9-propylfuro[2,3-f]chromen-7-one typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to achieve the desired product . Industrial production methods may vary, but they generally follow similar principles, optimizing for yield and purity.
Chemical Reactions Analysis
3,4-Dimethyl-9-propylfuro[2,3-f]chromen-7-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
3,4-Dimethyl-9-propylfuro[2,3-f]chromen-7-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to investigate its potential therapeutic effects, including its role in drug development.
Mechanism of Action
The mechanism of action of 3,4-Dimethyl-9-propylfuro[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
3,4-Dimethyl-9-propylfuro[2,3-f]chromen-7-one can be compared with other furochromenes such as:
- 3,4-Dimethyl-9-phenyl-7H-furo[2,3-f]chromen-7-one
- 3,4-Dimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7-one
- 3-(4-bromophenyl)-4-methyl-9-propylfuro[2,3-f]chromen-7-one
These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and biological activities
Properties
IUPAC Name |
3,4-dimethyl-9-propylfuro[2,3-f]chromen-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-4-5-11-7-13(17)19-12-6-9(2)14-10(3)8-18-16(14)15(11)12/h6-8H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRPWYUDVOFMJQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)OC2=C1C3=C(C(=C2)C)C(=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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